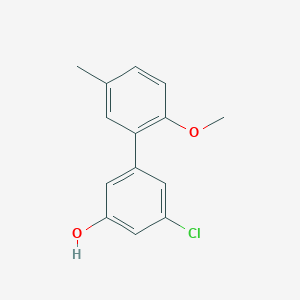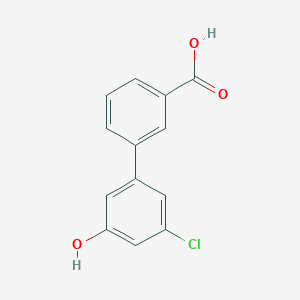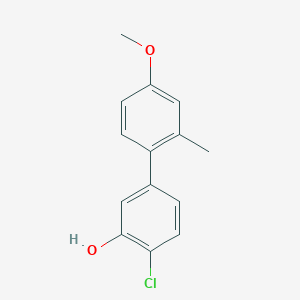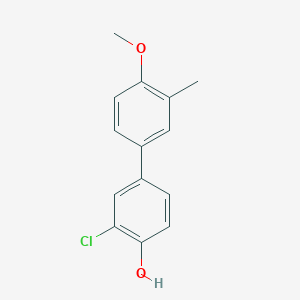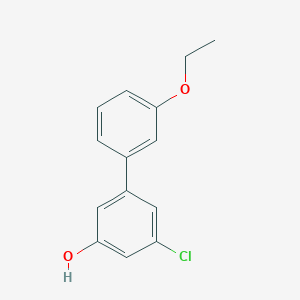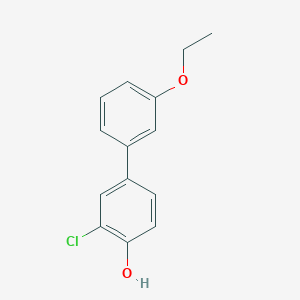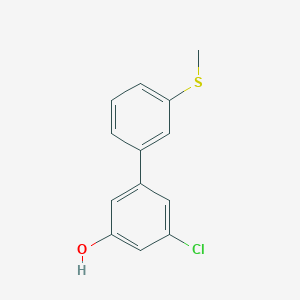
3-Chloro-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-methylthiophenyl)phenol, 95% is a synthetic compound used in a variety of scientific research applications. This compound is a white to light yellow colored solid with a melting point of 145-150°C. This compound has a wide range of applications in research and development, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
3-Chloro-5-(3-methylthiophenyl)phenol, 95% has a variety of potential applications in scientific research. One of the most common uses of this compound is as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound has been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases. This compound has also been used in the synthesis of other compounds, such as 4-chloro-3-methylthiophenol, which has potential applications in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(3-methylthiophenyl)phenol, 95% are not fully understood. However, this compound has been shown to act as a substrate for the enzyme CYP2D6, which is involved in the metabolism of drugs and other chemicals in the body. Additionally, this compound may also act as an inhibitor of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other chemicals in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Chloro-5-(3-methylthiophenyl)phenol, 95% in laboratory experiments include its high purity and its ability to act as a substrate for the enzyme CYP2D6. Additionally, this compound is relatively inexpensive and can be easily synthesized in a two-step process. The main limitation of this compound is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
The potential future directions for 3-Chloro-5-(3-methylthiophenyl)phenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of cancer and other diseases. Additionally, further research into its solubility in water and other solvents could provide new opportunities for its use in laboratory experiments. Finally, further research into its synthesis methods could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
3-Chloro-5-(3-methylthiophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-chlorophenol with 3-methylthiophenol in the presence of sodium hydroxide and anhydrous sodium sulfate. This reaction produces the desired product in a yield of 95-97%. The second step involves the purification of the product by recrystallization.
properties
IUPAC Name |
3-chloro-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDIZKNBRRHLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



